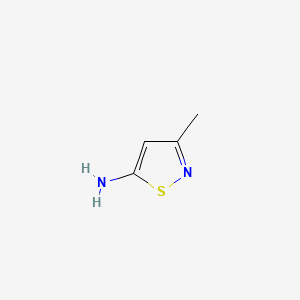

3-Methylisothiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-2-4(5)7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMHIXRPQGPCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179080 | |

| Record name | 3-Methylisothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24340-76-9 | |

| Record name | 5-Amino-3-methylisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24340-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylisothiazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024340769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylisothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylisothiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylisothiazol-5-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SF7KHS8TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Methylisothiazol-5-amine: Pathways, Mechanisms, and Protocols

Introduction

3-Methylisothiazol-5-amine, a pivotal heterocyclic compound, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its isothiazole core, a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms, imparts unique chemical properties that are leveraged in drug design and material science. This guide provides an in-depth exploration of the primary synthesis pathway for this compound, focusing on the underlying mechanisms, detailed experimental protocols, and the scientific rationale behind the synthetic strategy.

The most industrially relevant and well-documented method for preparing this compound is the oxidative cyclization of a β-iminothioamide precursor. This approach is valued for its efficiency and directness in constructing the required N-S bond to form the isothiazole ring.

Core Synthesis Pathway: Oxidative Cyclization of β-Iminothiobutyramide

The cornerstone of this compound synthesis is the intramolecular oxidative cyclization of β-iminothiobutyramide. This process involves the formation of a crucial nitrogen-sulfur (N-S) bond, which closes the five-membered ring. The reaction is facilitated by a range of oxidizing agents.[1]

Principle and Mechanism

The reaction proceeds by treating β-iminothiobutyramide, which exists in tautomeric forms, with an oxidizing agent.[1] The oxidant abstracts two hydrogen atoms—one from the imino nitrogen and one from the thiol group of the enethiol tautomer—to facilitate the formation of the N-S bond, leading to the aromatic isothiazole ring.

The proposed mechanism can be visualized as follows:

-

Tautomerization: The starting material, β-iminothiobutyramide, establishes an equilibrium with its more reactive tautomer, (Z)-3-aminobut-2-enethioamide.

-

Oxidation: The oxidizing agent (e.g., H₂O₂) facilitates the removal of two protons and two electrons (formally H₂) from the nitrogen and sulfur atoms.

-

Ring Closure: This oxidative step enables the direct formation of the covalent bond between the nitrogen and sulfur atoms, yielding the stable, aromatic 5-amino-3-methylisothiazole ring system.

Caption: Oxidative cyclization mechanism for this compound synthesis.

Key Reagents and Rationale

-

Precursor (β-Iminothiobutyramide): This molecule contains the necessary C-C-C-N backbone and the sulfur atom, perfectly arranged for a 5-membered ring closure.

-

Oxidizing Agent: A variety of oxidants can be employed.

-

Hydrogen Peroxide (H₂O₂): A common, cost-effective, and environmentally benign choice. It is typically used in an acidic medium to facilitate the reaction.[2]

-

Chloramine / Chloramine-T: These reagents also serve as effective oxidants for the ring-closure reaction.[1]

-

Persulfates (e.g., Potassium Persulfate): Another class of strong oxidizing agents suitable for this transformation.[1]

-

-

Solvent/Medium: The reaction is often carried out in an acidic aqueous solution (e.g., HCl), which helps to activate the precursor and solubilize reagents. The final product is often isolated as its hydrochloride salt.[1][2]

Detailed Experimental Protocol

This protocol is a synthesis of procedures described in the literature.[1]

Objective: To synthesize this compound hydrochloride via the oxidative cyclization of β-iminothiobutyramide using hydrogen peroxide.

Materials:

-

β-Iminothiobutyramide

-

2N Hydrochloric Acid (HCl)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Sodium Hydroxide (NaOH) solution (for basification)

-

Diethyl Ether (or other suitable organic solvent for extraction)

-

Magnesium Sulfate (MgSO₄) (for drying)

-

Ice bath

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and thermometer, suspend β-iminothiobutyramide (1.0 eq) in ice-cooled 2N HCl.

-

Addition of Oxidant: While maintaining the temperature below 40°C (ideally between 10-15°C) using an ice bath, slowly add 30% hydrogen peroxide (approx. 1.1 eq) dropwise to the stirred suspension.[2]

-

Reaction Monitoring: Stir the mixture for several hours at a controlled temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup - Isolation of Hydrochloride Salt: Once the reaction is complete, the product, 5-amino-3-methylisothiazole hydrochloride, may precipitate from the solution or can be isolated by concentrating the reaction mixture. The crude solid can be collected by filtration.

-

Workup - Isolation of Free Base:

-

The filtered reaction solution is carefully made alkaline with a sodium hydroxide solution.

-

The aqueous layer is then extracted multiple times with an organic solvent like diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 5-amino-3-methylisothiazole as an oil or solid.[1]

-

Data Summary: Representative Reaction Parameters

| Parameter | Value / Condition | Rationale / Citation |

| Precursor | β-Iminothiobutyramide | Provides the C3NS backbone for the isothiazole ring.[1] |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Effective and common oxidant for N-S bond formation.[2] |

| Solvent | Acidic Aqueous Medium (e.g., 2N HCl) | Facilitates the reaction and allows for isolation of the HCl salt. |

| Temperature | < 40°C, preferably 10-35°C | Controls the exothermic reaction and minimizes side products.[2] |

| Product Form | Hydrochloride Salt or Free Base | Isolation depends on the final workup procedure.[1][2] |

Alternative Synthetic Strategies for the Isothiazole Scaffold

While oxidative cyclization is the most direct route to the target molecule, other general methods for constructing isothiazole rings are prominent in heterocyclic chemistry and are worth noting for their versatility in creating diverse derivatives.[3]

-

[4+1] Annulation from β-Ketothioamides: This strategy involves reacting a four-atom component (a β-ketothioamide) with a one-atom nitrogen source (ammonia, from NH₄OAc). The reaction cascade includes imine formation, cyclization, and oxidation to furnish the isothiazole ring.[3][4]

-

[3+2] Heterocyclization: This approach builds the ring by combining a three-atom fragment with a two-atom fragment. A common example is the reaction of an α,β-unsaturated aldehyde (C-C-C fragment) with ammonium thiocyanate, which acts as the N-S fragment donor.[3]

Sources

- 1. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 2. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Isothiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylisothiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical and chemical research, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful development is built. It is not merely about cataloging numbers; it is about comprehending the inherent language of the molecule—how it will behave in different environments, how it can be purified, and how it will interact with biological systems. This guide is crafted from the perspective of a seasoned application scientist, moving beyond a simple recitation of data to explain the causality behind experimental choices and to present a self-validating system of characterization.

This document provides a comprehensive technical overview of the core physicochemical properties of 3-Methylisothiazol-5-amine (CAS No: 24340-76-9), a heterocyclic amine of growing interest in medicinal chemistry. We will delve into its structural and physical characteristics, spectral signature, and stability profile, providing not just the data but also the field-proven methodologies to obtain and verify these critical parameters.

Section 1: Molecular Identity and Structural Elucidation

This compound is a distinct entity from its more commonly documented hydrochloride salt. The free amine is a solid at room temperature and possesses a unique set of properties that are crucial for its handling, formulation, and synthesis of derivatives.

Table 1: Core Molecular and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂S | [1][2] |

| Molecular Weight | 114.17 g/mol | [1][2] |

| CAS Number | 24340-76-9 | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 52-53 °C | N/A |

| Boiling Point | 120.7 °C at 760 mmHg | [1] |

| Density | 1.258 g/cm³ | [1] |

It is imperative to distinguish these properties from those of 5-Amino-3-methylisothiazole hydrochloride (CAS: 52547-00-9), which exhibits a significantly higher melting point of approximately 300 °C.[5][6][7] This stark difference underscores the importance of sample identity confirmation.

Synthesis and Purification

The synthesis of this compound can be achieved through the ring-closure of β-iminothiobutyramide using an oxidizing agent.[8] A common method involves the reaction of β-iminothiobutyramide with an oxidizing agent like chloramine, potassium persulfate, or hydrogen peroxide.[8] The crude product, often obtained as the hydrochloride salt, can be converted to the free base by treatment with a suitable base, followed by extraction with an organic solvent like ether.[8]

Section 2: Experimental Determination of Physicochemical Properties

To ensure the scientific integrity of any research, the ability to independently verify the physicochemical properties of a compound is paramount. This section provides detailed, step-by-step methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (52-53 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.

-

Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Boiling Point Determination

The boiling point is another fundamental physical property that aids in characterization and can be used to assess purity.

Experimental Protocol: Micro Boiling Point Determination

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound (if melted) into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Equilibrium: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source.

-

Recording: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools. The atmospheric pressure should also be recorded.

Density Measurement

Density is a useful parameter for substance identification and for calculations in formulation and process development.

Experimental Protocol: Gas Pycnometry for Solid Density

Gas pycnometry offers a precise method for determining the density of a solid powder by measuring the volume of displaced gas.

-

Sample Preparation: Accurately weigh a sample of this compound.

-

Instrument Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions.

-

Measurement: Place the weighed sample into the sample chamber. The instrument will then automatically purge the chamber with an inert gas (typically helium) and measure the volume of the sample by pressure changes.

-

Calculation: The density is calculated by the instrument as the ratio of the sample's mass to its measured volume.

Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and formulation. It is expected to have moderate solubility in water and good solubility in polar organic solvents.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 10 mg), add the selected solvent dropwise with agitation. Observe if the solid dissolves completely.

-

Quantitative Determination (Isothermal Saturation Method):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).

-

Centrifuge or filter the solution to remove undissolved solid.

-

Accurately dilute a known aliquot of the supernatant and analyze its concentration using a validated analytical method such as HPLC-UV.

-

Section 3: Acidity and Basicity - The pKa Value

The pKa value is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and biological activity. As an amine, this compound is expected to be basic.

Experimental Determination of pKa

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is limited).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Section 4: Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum (in CDCl₃):

-

Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and solvent, but typically expected in the range of δ 3.5-5.0 ppm.

-

Isothiazole Ring Proton (-CH=): A singlet in the aromatic region, likely around δ 6.0-7.0 ppm.

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 15-20 ppm.

-

Isothiazole Ring Carbons: Two signals in the aromatic/heteroaromatic region. The carbon attached to the methyl group and the carbon attached to the amine group will have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands (as KBr pellet or thin film):

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H Stretching: Bands around 2850-3000 cm⁻¹ from the methyl group.

-

C=C and C=N Stretching: Bands in the 1500-1650 cm⁻¹ region from the isothiazole ring.

-

N-H Bending: A band around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z 114, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of aminothiazoles can be complex. Common fragmentation pathways may involve the loss of small molecules like HCN, CH₃CN, or cleavage of the isothiazole ring.

Section 5: Stability Assessment

The stability of a compound under various conditions is a critical factor in its development and storage.

Thermal Stability

While specific data for this compound is limited, isothiazolinones, a related class of compounds, are known to be sensitive to thermal conditions.[9]

Experimental Protocol: Accelerated Stability Testing

-

Sample Preparation: Store accurately weighed samples of this compound in appropriate containers under controlled, elevated temperature and humidity conditions (e.g., 40 °C/75% RH, 50 °C/75% RH).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

-

Evaluation: Assess the rate of degradation to predict the shelf-life under normal storage conditions.

Photostability

Exposure to light can cause degradation of photosensitive compounds.

Experimental Protocol: Photostability Testing

-

Sample Exposure: Expose samples of this compound to a controlled light source (e.g., a xenon lamp) that mimics natural sunlight, according to ICH guidelines.

-

Control Samples: Protect a parallel set of samples from light to serve as dark controls.

-

Analysis: After a specified duration of exposure, analyze both the exposed and control samples for degradation.

Hydrolytic Stability

The stability in aqueous solutions at different pH values is crucial for formulation development. Isothiazolinones are known to be influenced by pH, with degradation rates often increasing in alkaline solutions.[9]

Experimental Protocol: Hydrolytic Stability Study

-

Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., acidic, neutral, and basic).

-

Sample Incubation: Dissolve the compound in each buffer and incubate at a constant temperature.

-

Analysis: At specified time points, analyze the solutions for the concentration of the parent compound and any degradation products.

Section 6: Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Illustrative HPLC Method Development Workflow

Caption: A typical workflow for developing a robust HPLC method.

A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would be a suitable starting point for the analysis of this compound. Detection can be achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. By combining established data with detailed, field-tested experimental protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and experimental verification of these properties are fundamental to advancing the study and application of this promising heterocyclic amine.

References

-

Chemsrc. This compound | CAS#:24340-76-9. (n.d.). Retrieved from [Link]

-

Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). (n.d.). Retrieved from [Link]

-

Eckert, F., & Klamt, A. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2. Available from: [Link]

-

Vykaranam, K. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. Available from: [Link]

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Available from: [Link]

-

Illinois State University. Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Bouling Chemical Co., Limited. 5-Amino-3-Methylisothiazole Hydrochloride – Quality Manufacturer & Supplier in China. (n.d.). Retrieved from [Link]

-

University of Colorado Boulder. IR Chart. (n.d.). Retrieved from [Link]

- Goerdeler, J., & Pohland, H. W. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S. Patent and Trademark Office.

-

Chemsrc. This compound | CAS#:24340-76-9. (n.d.). Retrieved from [Link]

-

Doc Brown's Chemistry. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for .... (n.d.). Retrieved from [Link]

-

precisionFDA. This compound HYDROCHLORIDE. (n.d.). Retrieved from [Link]

-

Wikipedia. Methylisothiazolinone. (2024, November 26). Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

-

Al-Omar, M. A. (2010). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2010(6), 1-10. Available from: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm .... (n.d.). Retrieved from [Link]

-

NIST WebBook. 5-Amino-3-methylisoxazole. (n.d.). Retrieved from [Link]

-

Oakwood Chemical. 5-Amino-3-methylisothiazole hydrochloride. (n.d.). Retrieved from [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | CAS#:24340-76-9 | Chemsrc [chemsrc.com]

- 2. GSRS [precision.fda.gov]

- 3. 24340-76-9|this compound|BLD Pharm [bldpharm.com]

- 4. 5-Amino-3-methylisothiazole, HCl | CymitQuimica [cymitquimica.com]

- 5. 5-Amino-3-methyl-isothiazole 52547-00-9 [sigmaaldrich.com]

- 6. 5-AMINO-3-METHYLISOTHIAZOLE HYDROCHLORIDE price,buy 5-AMINO-3-METHYLISOTHIAZOLE HYDROCHLORIDE - chemicalbook [m.chemicalbook.com]

- 7. 5-アミノ-3-メチル-イソチアゾール 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]

- 8. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 9. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Crystal Structure and Molecular Geometry of 3-Methylisothiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylisothiazol-5-amine is a heterocyclic amine of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure is paramount for predicting its chemical behavior, designing derivatives with enhanced properties, and understanding its interactions with biological targets. To date, a definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, provides a detailed predictive analysis of its molecular geometry and potential crystal packing. By leveraging data from structurally analogous compounds, particularly the published crystal structure of Methylisothiazolinone (MIT), and established principles of chemical bonding and intermolecular forces, we present a scientifically grounded model of the structural attributes of this compound. Furthermore, this document outlines a comprehensive experimental workflow for the determination of its crystal structure via single-crystal X-ray diffraction, offering a practical guide for researchers in the field.

Introduction: The Significance of this compound

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This ring system is a key pharmacophore in a variety of biologically active molecules. The subject of this guide, this compound, is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its derivatives have been explored for a range of applications, including as kinase inhibitors and anticancer agents.

The precise arrangement of atoms in this compound, both in its isolated molecular form and in its solid-state crystal lattice, dictates its physical and chemical properties. These include its solubility, melting point, and, crucially, its ability to interact with other molecules. For drug development professionals, a detailed understanding of the molecule's geometry is essential for computational docking studies and for the rational design of new drugs with improved efficacy and specificity.

While experimental data for the free base is lacking, information regarding its hydrochloride salt is available, indicating its stability and amenability to crystallographic studies.[1][2][3] This guide will address the current knowledge gap by providing a robust predictive model and a clear pathway for its experimental validation.

Predicted Molecular Geometry

In the absence of direct experimental data from X-ray crystallography, the molecular geometry of this compound can be predicted with a high degree of confidence using principles of valence shell electron pair repulsion (VSEPR) theory and by analogy to structurally related compounds whose crystal structures have been determined. A key analogue for this purpose is Methylisothiazolinone (MIT), for which a detailed crystal structure analysis is available.[4][5]

The isothiazole ring is expected to be planar, a consequence of the sp² hybridization of the carbon and nitrogen atoms within the aromatic system. The sulfur atom, while formally sp³ hybridized, will have its geometry constrained by the five-membered ring. The exocyclic amine group and the methyl group are attached to this planar core.

The Isothiazole Core

The geometry of the isothiazole ring is influenced by the presence of the heteroatoms. The C-S-N bond angle is notably acute in such five-membered rings. For instance, in MIT, this angle is approximately 90.8°.[4][5] A similar value can be anticipated for this compound. The endocyclic bond lengths will reflect a degree of electron delocalization characteristic of aromatic systems.

Substituent Geometry

The methyl group at the 3-position will have a tetrahedral geometry, with C-H bond lengths and H-C-H angles close to standard values for sp³ hybridized carbon. The amino group at the 5-position will have a trigonal pyramidal geometry, although the C-NH₂ bond is expected to allow for rotation. The hydrogen atoms of the amino group are crucial as they can act as hydrogen bond donors in the crystal lattice.

The following table summarizes the predicted key geometric parameters for this compound based on data from related structures and theoretical considerations.

| Parameter | Predicted Value | Rationale |

| Bond Lengths (Å) | ||

| S-N | ~1.69 | Based on values in related isothiazoles like MIT.[4] |

| S-C(3) | ~1.71 | Similar to the S-C5 distance in MIT.[4] |

| C(3)-C(4) | ~1.45 | Typical for a C(sp²)-C(sp²) single bond adjacent to a double bond. |

| C(4)=C(5) | ~1.34 | Characteristic of a C=C double bond within a heterocyclic ring. |

| C(5)-N(ring) | ~1.38 | Reflects partial double bond character due to electron delocalization. |

| C(3)-C(methyl) | ~1.51 | Standard C(sp²)-C(sp³) single bond length. |

| C(5)-N(amino) | ~1.36 | Shorter than a typical C-N single bond due to resonance with the ring. |

| Bond Angles (°) | ||

| C(3)-S-N | ~91 | Consistent with the acute angle observed in the five-membered ring of MIT.[4][5] |

| S-N-C(5) | ~110 | Typical for an sp² hybridized nitrogen in a five-membered ring. |

| N-C(5)=C(4) | ~115 | Influenced by the geometry of the five-membered ring. |

| C(5)=C(4)-C(3) | ~112 | Consistent with pentagonal ring geometry. |

| C(4)-C(3)-S | ~112 | Consistent with pentagonal ring geometry. |

| S-C(3)-C(methyl) | ~124 | Standard angle for an sp² hybridized carbon. |

| C(4)-C(3)-C(methyl) | ~124 | Standard angle for an sp² hybridized carbon. |

| N(ring)-C(5)-N(amino) | ~122 | Standard angle for an sp² hybridized carbon. |

| C(4)-C(5)-N(amino) | ~123 | Standard angle for an sp² hybridized carbon. |

Molecular Visualization

The predicted molecular structure of this compound is depicted in the following diagram generated using the DOT language.

Caption: Predicted Molecular Structure of this compound.

Predicted Crystal Structure and Intermolecular Interactions

The manner in which molecules of this compound pack in the solid state will be governed by a network of intermolecular interactions. The presence of the amino group is particularly significant as it can participate in hydrogen bonding.

Hydrogen Bonding Network

The amino group (-NH₂) provides two hydrogen bond donors, while the ring nitrogen atom can act as a hydrogen bond acceptor. This functionality strongly suggests that the crystal structure will be dominated by a network of N-H···N hydrogen bonds. These interactions are a primary driving force in the crystal packing of many nitrogen-containing heterocyclic compounds.

Stacking and van der Waals Interactions

In addition to hydrogen bonding, π-π stacking interactions between the planar isothiazole rings of adjacent molecules are likely to contribute to the stability of the crystal lattice. The methyl groups will engage in weaker van der Waals interactions, influencing the overall packing density.

Drawing a parallel to the crystal structure of MIT, which forms a layered structure, it is plausible that this compound could adopt a similar arrangement.[4][5] In such a structure, molecules would be linked by hydrogen bonds within layers, and these layers would be held together by weaker van der Waals forces.

Experimental Protocol for Crystal Structure Determination

The definitive determination of the crystal structure of this compound requires the growth of high-quality single crystals and their analysis by X-ray diffraction. The following is a detailed, step-by-step methodology for achieving this.

Synthesis and Purification

The synthesis of this compound can be achieved through established literature methods, often involving the cyclization of appropriate precursors.[6] The purity of the compound is critical for successful crystallization. Purification is typically performed by recrystallization or column chromatography until a high purity is confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed, and the choice of solvent and conditions is crucial.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is prepared. The solution is loosely covered to allow for slow evaporation of the solvent over several days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble is placed in a small open vial. This vial is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

-

Crystal Screening and Unit Cell Determination: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms. A series of diffraction images are collected to determine the quality of the crystal and to calculate the dimensions of the unit cell.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector.

-

Data Reduction and Structure Solution: The collected data are processed to correct for experimental factors. The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the experimental determination of the crystal structure.

Caption: Experimental Workflow for Crystal Structure Determination.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, scientifically-grounded prediction of its molecular geometry and potential solid-state packing. The planar isothiazole ring, coupled with the hydrogen-bonding capability of the exocyclic amino group, suggests a structure dominated by N-H···N interactions, likely resulting in a layered packing arrangement. For researchers in drug discovery and materials science, this predictive model serves as a valuable tool for computational studies and rational design. The detailed experimental protocol outlined herein provides a clear and actionable pathway for the definitive elucidation of this important molecule's three-dimensional structure, a critical step in unlocking its full scientific and therapeutic potential.

References

-

PrecisionFDA. This compound hydrochloride. [Link]

-

PubChem. 3-Methyl-5-isothiazolamine hydrochloride. [Link]

-

Hughes, D. L. Crystal Structure of the Biocide Methylisothiazolinone. Crystals2019 , 9(1), 1. [Link]

-

ResearchGate. Crystal Structure of the Biocide Methylisothiazolinone. [Link]

-

ResearchGate. Plot of the x-ray crystallographic data of... [Link]

-

National Center for Biotechnology Information. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

- Google Patents. 5-amino-3-methyl-isothiazole and process.

-

ACS Publications. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

-

ResearchGate. (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. [Link]

-

PubChem. 5-Chloro-2-methyl-4-isothiazolin-3-one. [Link]

-

ResearchGate. DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[1][2][5]triazol-2-yl)-2H-chromen-2-one(ATTC) Molecule. [Link]

-

Bouling Chemical Co., Limited. 5-Amino-3-Methylisothiazole Hydrochloride. [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. 3-Methyl-5-isothiazolamine hydrochloride | C4H7ClN2S | CID 134908066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-3-methylisothiazole, HCl | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

The Isothiazole Scaffold: A Privileged Structure in Medicinal Chemistry – A Technical Guide to the Biological Activity of 3-Methylisothiazol-5-amine and its Derivatives

Abstract

The isothiazole nucleus, a five-membered heteroaromatic ring containing nitrogen and sulfur, represents a cornerstone in the design and discovery of novel therapeutic agents.[1][2][3] Its unique physicochemical properties and versatile reactivity have led to the development of a plethora of biologically active molecules with a broad spectrum of pharmacological applications.[2][3][4][5] This technical guide provides an in-depth exploration of the biological activities associated with a key isothiazole building block, 3-Methylisothiazol-5-amine, and its derivatives. We will delve into the synthetic strategies employed to access this scaffold, dissect its diverse pharmacological profiles, elucidate known mechanisms of action, and provide practical experimental protocols for the evaluation of its biological potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic promise of isothiazole-based compounds.

Introduction to the Isothiazole Core

Isothiazole (1,2-thiazole) is a stable, aromatic heterocycle first discovered in 1956.[6] The arrangement of the nitrogen and sulfur atoms in the ring imparts distinct electronic and steric properties that are conducive to interactions with biological targets.[5] Isothiazole derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antitumor, and immunomodulatory effects.[1][3][4][7][8] The versatility of the isothiazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[9] Among the numerous isothiazole-containing compounds, this compound serves as a crucial starting material for the synthesis of a wide array of derivatives with significant therapeutic potential.[10][11]

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of its biological activities.

Synthesis of this compound

A common method for the preparation of 5-amino-3-methylisothiazole involves the oxidative cyclization of β-iminothio-n-butyramide.[10] This reaction can be effected using various oxidizing agents such as chloramine, potassium persulfate, or hydrogen peroxide.[10] The process generally involves the formation of a chloramine solution, to which the powdered β-iminothio-n-butyramide is added.[10] Following the reaction, the product can be extracted and purified. An alternative preparation involves the use of chloramine T trihydrate in the presence of sodium hydroxide.[10]

Derivatization Strategies

The amino group at the 5-position and the carbon at the 4-position of the isothiazole ring are common sites for chemical modification to generate diverse libraries of compounds for biological screening.

-

N-Acylation: The 5-amino group can be readily acylated with various acid chlorides or anhydrides to introduce a wide range of substituents. This has been a key strategy in the development of anti-inflammatory and antiviral agents.[7][8]

-

Diazotization and Subsequent Reactions: The 5-amino group can be converted to a diazonium salt, which can then be subjected to various reactions, such as the Sandmeyer reaction, to introduce halides or other functional groups.[6]

-

Chlorination: The isothiazole ring can be chlorinated, for example at the 4-position, using reagents like sulfuryl chloride.[12] This modification can significantly impact the biological activity profile.

-

Gomberg-Bachmann Reaction: Isothiazolamines can undergo Gomberg-type coupling reactions using isopentyl nitrite to introduce aryl groups at different positions on the isothiazole ring.[6]

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.

Caption: Synthetic workflow for this compound and its derivatives.

Biological Activities of this compound Derivatives

Derivatives of this compound exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial Activity

The isothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[13][14] Derivatives of this compound have shown activity against a range of bacteria and fungi.

-

Antibacterial Activity: Certain sulfonamide derivatives of 5-amino-3-methylisothiazole have demonstrated antibacterial activity comparable to or greater than that of sulfathiazole, particularly against E. coli.[10] The introduction of different substituents on the amino group can modulate the antibacterial spectrum and potency. For instance, 3,5-diaminoisothiazole derivatives have been synthesized and tested for their in vitro antimicrobial activity.[14]

-

Antifungal Activity: Isothiazole derivatives are also known for their antifungal properties.[4] The mechanism of action often involves the inhibition of key fungal enzymes.[15]

Antitumor Activity

A significant area of research has focused on the anticancer potential of isothiazole derivatives.[1][16][17][18][19]

-

Tyrosine Kinase Inhibition: Some isothiazole derivatives act as potent inhibitors of receptor tyrosine kinases like c-Met, which is often deregulated in cancer.[20] For example, (7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[7][16][20]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine) is a selective c-Met inhibitor.[20]

-

Antiproliferative Activity: N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown antiproliferative activity against various cancer cell lines, including leukemia, breast, and colon cancer.[16] Notably, some compounds have demonstrated selectivity towards cancer cells over normal cell lines.[16]

-

HDAC Inhibition: Isothiazole derivatives have been identified as histone deacetylase (HDAC) inhibitors, which can promote tumor cell death.[1]

The following table summarizes the antiproliferative activity of selected 5-chloro-3-methylisothiazole-4-carbohydrazide derivatives against different cancer cell lines.[16]

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| 3 | MV4-11 (Leukemia) | < 15 |

| MCF-7 (Breast) | < 15 | |

| LoVo (Colon) | < 15 | |

| LoVo/DX (Resistant Colon) | < 15 | |

| 4 | MV4-11 (Leukemia) | < 20 |

| MCF-7 (Breast) | < 20 | |

| LoVo (Colon) | < 20 | |

| LoVo/DX (Resistant Colon) | < 20 |

Anti-inflammatory and Immunomodulatory Activity

Derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have been investigated for their anti-inflammatory and immunomodulatory properties.[3][7][8]

-

Anti-inflammatory Effects: Amide derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid have demonstrated significant anti-inflammatory activity in carrageenan-induced edema and air-pouch inflammation models.[8]

-

Immunosuppressive Activity: The introduction of an aminoacylamine group at position 5 and a lipophilic ester group at position 4 of the isothiazole ring can lead to compounds with immunological activity, including immunosuppressive effects.[7]

Mechanism of Action and Pharmacokinetics

Understanding the mechanism of action and pharmacokinetic properties of this compound derivatives is crucial for their development as therapeutic agents.

Proposed Mechanisms of Action

The diverse biological activities of isothiazole derivatives are attributed to various mechanisms, including:

-

Enzyme Inhibition: As mentioned, inhibition of enzymes like tyrosine kinases and HDACs is a key mechanism for their antitumor effects.[1][20]

-

Disruption of Cellular Processes: The antimicrobial activity of isothiazolinones, a related class of compounds, is believed to involve the disruption of essential cellular processes through the reaction with thiols in proteins and peptides.[21]

Bioactivation and Potential for Toxicity

A critical aspect to consider in the development of isothiazole-containing drugs is the potential for metabolic bioactivation.

-

P450-Mediated Bioactivation: It has been reported that the isothiazole ring can undergo cytochrome P450-mediated bioactivation.[20] This can lead to the formation of reactive intermediates that can covalently bind to proteins or form glutathione conjugates.[20]

-

Mechanism of Bioactivation: A proposed mechanism involves the oxidation of the sulfur atom, followed by a nucleophilic attack (e.g., by glutathione) at the 4-position of the isothiazole ring.[20] This bioactivation pathway is a significant consideration for potential toxicity.[20]

The following diagram illustrates the proposed bioactivation pathway of an isothiazole derivative.

Caption: Proposed bioactivation pathway of isothiazole derivatives.

Experimental Protocols

To aid researchers in the evaluation of this compound derivatives, we provide the following generalized experimental protocols.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Future Perspectives

The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. Future research efforts should focus on:

-

Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

-

Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways involved in the observed biological activities.

-

Development of Drug Delivery Systems: Formulation strategies to improve the solubility, stability, and targeted delivery of promising lead compounds.

-

Exploration of New Therapeutic Areas: Screening of isothiazole libraries against a wider range of diseases to identify novel therapeutic applications.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as antimicrobial, antitumor, and anti-inflammatory agents has been well-documented. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action is essential for the successful development of novel therapeutics based on this privileged scaffold. This technical guide provides a comprehensive overview to aid researchers in harnessing the full potential of isothiazole chemistry in the pursuit of innovative medicines.

References

- Vertex Pharmaceuticals. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Vertex AI Search.

- Gąsiorowska, J., et al. (2019).

- Kletskov, A. V., et al. (2013). Product Class 15: Isothiazoles. Science of Synthesis, 11, 560-632.

- Lipnicka, U., & Zimecki, M. (2004). NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR-BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica-Drug Research, 61(3), 233-237.

- Adams, A., & Slack, R. (1959). 5-amino-3-methyl-isothiazole and process.

- AstraZeneca AB. (2000). Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds. WO 2000/068214 A1.

- Saeed, A., et al. (2021). 3-Amino-5-(indol-3-yl)

- Sharma, P., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Compounds in Drug Discovery.

- Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.

- Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(10), 537-544.

- Kletskov, A. V., et al. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.

- Kletskov, A. V., et al. (2018).

-

Li, Z., et al. (2013). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][6][10][16][20]tetrazine-8-carboxylates and -carboxamides. Molecules, 18(1), 1143-1153.

- Sigma-Aldrich. (n.d.). 5-Amino-3-methyl-isothiazole 52547-00-9. Sigma-Aldrich.

- Kletskov, A. V., et al. (2021). Selected examples of isothiazoles with pharmacological activity.

- precisionFDA. (n.d.). This compound HYDROCHLORIDE. precisionFDA.

- Gąsiorowska, J., et al. (2019).

- Modzelewska-Banachiewicz, B., et al. (2004). Synthesis and antimicrobial activity of new 3,5-diaminoisothiazole derivatives. European Journal of Medicinal Chemistry, 39(9), 811-815.

- Reddy, M. V. R., et al. (2007). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 17(11), 3169-3173.

- Mączyński, M., et al. (2018). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.

- Ghorab, M. M., et al. (2012). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. SciSpace.

- Saeed, A., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(22), 5278.

- Gradinaru, L. M., et al. (2023).

- Castanheiro, R. A. P., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(11), 3291.

- Saeed, A., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

- Gąsiorowska, J., et al. (2019). The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity. Bioorganic Chemistry, 91, 103082.

- Oakwood Chemical. (n.d.). 5-Amino-3-methylisothiazole hydrochloride. Oakwood Chemical.

- ChemicalBook. (n.d.). 5-AMINO-3-METHYLISOTHIAZOLE HYDROCHLORIDE | 52547-00-9. ChemicalBook.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. ptfarm.pl [ptfarm.pl]

- 8. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 11. 5-Amino-3-methyl-isothiazole 52547-00-9 [sigmaaldrich.com]

- 12. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]

- 13. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of new 3,5-diaminoisothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

- 16. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Methylisothiazol-5-amine

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Preamble: The Analytical Imperative for Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, the isothiazole ring system presents a unique confluence of aromaticity, reactivity, and biological activity. 3-Methylisothiazol-5-amine (C₄H₆N₂S), a key building block, requires unambiguous structural confirmation to ensure the integrity of downstream applications. This guide eschews a simplistic recitation of data, instead offering a holistic analytical strategy. As a senior scientist, my objective is to illuminate not just what the spectral data indicates, but why it manifests in a particular way and how each analytical technique—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—provides a unique, complementary piece of the structural puzzle.

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry serves as our initial tool for confirming molecular identity, providing the exact molecular weight and offering profound insights into the molecule's stability and bonding through fragmentation analysis. For this compound, which contains two nitrogen atoms, we anticipate an even nominal molecular weight for the molecular ion, a direct application of the Nitrogen Rule.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A dilute solution of this compound (free base, MW: 114.17 g/mol ) is prepared in a volatile solvent such as methanol or dichloromethane.

-

Instrument: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is utilized.

-

Method Parameters:

-

Ionization Energy: 70 eV (standard for inducing reproducible fragmentation).

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 35-200.

-

-

Data Acquisition: The sample is introduced via a direct insertion probe or GC inlet. The resulting mass spectrum is recorded, plotting relative abundance against the mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

The power of EI-MS lies in its ability to generate a predictable fragmentation cascade, which acts as a molecular fingerprint.

Table 1: Predicted Key Fragments for this compound

| m/z | Proposed Fragment | Formula of Lost Neutral | Significance |

| 114 | [M]⁺˙ (Molecular Ion) | - | Confirms the molecular weight of the free base. |

| 99 | [M - CH₃]⁺ | •CH₃ | Loss of the methyl group; a common fragmentation for methylated aromatics. |

| 87 | [M - HCN]⁺˙ | HCN | Expulsion of hydrogen cyanide from the ring, characteristic of nitrogen heterocycles. |

| 71 | [M - HNCS]⁺˙ | HNCS | Ring cleavage leading to the loss of isothiocyanic acid. |

| 58 | [C₂H₄NS]⁺ | C₂H₂N | A significant ring fragment. |

The fragmentation pathway begins with the molecular ion at m/z 114 . The subsequent cleavages are not random; they follow logical pathways dictated by bond strengths and fragment stability. The proposed cascade is visualized below.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is indispensable for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. By passing infrared radiation through a sample, we can detect which frequencies are absorbed, corresponding to the vibrations of the bonds within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. A background spectrum of the clean crystal is first recorded, followed by the sample spectrum.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Interpretation of the IR Spectrum

The IR spectrum provides a clear and immediate confirmation of the key functional moieties. For a primary amine like this compound, the N-H stretching region is particularly diagnostic.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp-to-medium peaks are expected for the primary amine. Their presence is a crucial confirmation.[1][2] |

| 3100-3000 | C-H Aromatic Stretch | Isothiazole Ring | A weak to medium peak just above 3000 cm⁻¹, characteristic of a C-H bond on an sp²-hybridized carbon. |

| 2980-2850 | C-H Aliphatic Stretch | Methyl (-CH₃) | Peaks corresponding to the asymmetric and symmetric stretching of the methyl C-H bonds. |

| 1650-1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | A medium to strong, often broad, absorption band in the double-bond region, confirming the primary amine.[2] |

| 1600-1450 | C=N and C=C Ring Stretch | Isothiazole Ring | A series of absorptions, often sharp, arising from the stretching vibrations within the heteroaromatic ring. |

The combination of the two N-H stretching peaks and the N-H bending peak provides a self-validating system for the confident assignment of the primary amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. Through ¹H (proton) and ¹³C NMR, we can determine the number of unique protons and carbons, their chemical environments, and their connectivity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard pulse-acquire experiment is performed. Key parameters include spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is analyzed based on chemical shift, integration, and multiplicity.

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.5 - 7.0 | Singlet (s) | 2H | -NH₂ | The amine protons are typically broad but can be sharp in DMSO. The chemical shift is variable and depends on concentration and temperature. |

| ~6.0 - 6.5 | Singlet (s) | 1H | H-4 | This proton is on an electron-rich heteroaromatic ring, placing it in this region. It appears as a singlet as there are no adjacent protons. |

| ~2.3 - 2.5 | Singlet (s) | 3H | -CH₃ | The methyl group is attached to the isothiazole ring, resulting in a chemical shift in this range. It is a singlet due to the absence of adjacent protons. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 175 | C-5 | This carbon is attached to the electronegative nitrogen of the amine group and is part of the heteroaromatic ring, shifting it significantly downfield. |

| ~150 - 160 | C-3 | This carbon is attached to the sulfur and nitrogen atoms within the ring and the methyl group, placing it in the aromatic region. |

| ~95 - 105 | C-4 | This carbon, bonded to a proton, is the most upfield of the ring carbons due to its electronic environment. |

| ~15 - 20 | -CH₃ | The methyl carbon appears in the typical upfield aliphatic region. |

The combined NMR data provides a complete and unambiguous map of the molecule's H-C framework.

Integrated Analytical Workflow: From Sample to Structure

This integrated approach ensures the highest level of scientific integrity. The molecular weight from MS confirms the elemental composition, the functional groups identified by IR are consistent with the proposed structure, and the precise atomic arrangement revealed by NMR provides the final, definitive proof. This synergy transforms a collection of spectra into a coherent and irrefutable structural assignment.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

- Google Patents. US2871243A - 5-amino-3-methyl-isothiazole and process.

-

PubChem, National Institutes of Health. Methylisothiazolinone. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Hudson, M. J., et al. (2023). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. The Planetary Science Journal. Available at: [Link]

-

Lancashire, R. J. (2012). Introduction to IR Spectroscopy - Amines. YouTube. Available at: [Link]

-

Problems in Chemistry. (2021). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

Sources

3-Methylisothiazol-5-amine CAS number 24340-76-9 properties

An In-Depth Technical Guide to 3-Methylisothiazol-5-amine (CAS: 24340-76-9): Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a five-membered isothiazole ring. This scaffold, containing adjacent sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry, imparting unique electronic and conformational properties to molecules. As a bifunctional molecule with a reactive amino group and a modifiable aromatic ring, this compound (and its common hydrochloride salt) serves as a critical and versatile building block—a synthon—for the synthesis of a diverse range of complex chemical entities.[1] Its derivatives have shown significant potential in drug discovery, particularly in the development of enzyme inhibitors for oncology.[1]

This technical guide provides a comprehensive overview of this compound for researchers, medicinal chemists, and drug development scientists. It consolidates key data on its physicochemical properties, outlines established synthetic and derivatization protocols, explores its applications as a precursor to bioactive molecules, and details essential safety and handling information.

Chapter 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This chapter consolidates the key physical and chemical data for this compound.

Chemical Identity

The compound is most commonly handled and commercially available as both the free base and the hydrochloride salt.

| Identifier | This compound (Free Base) | 5-Amino-3-methylisothiazole hydrochloride |

| CAS Number | 24340-76-9 | 52547-00-9[2] |

| Molecular Formula | C₄H₆N₂S | C₄H₆N₂S · HCl (or C₄H₇ClN₂S)[3] |

| Molecular Weight | 114.17 g/mol | 150.63 g/mol [4] |

| Synonyms | 5-Amino-3-methylisothiazole, 3-Methyl-5-aminoisothiazole, 3-Methyl-5-isothiazolamine | This compound HCl, 3-Methyl-5-isothiazolamine HCl |

| InChIKey | CQMHIXRPQGPCNT-UHFFFAOYSA-N | ZRTGHKVPFXNDHE-UHFFFAOYSA-N[5] |

| Canonical SMILES | CC1=CC(=NS1)N | C1=C(C(=NS1)N)C.[ClH][5] |

Physicochemical Data

The reported physical properties for the free base show some variation across different sources, which may be attributable to different measurement conditions or sample purity. It is typically described as a solid at room temperature.[1]

| Property | Value | Source(s) |

| Physical State | Solid / Oil | [1][6] |

| Melting Point | 51-53 °C | [6] |

| Boiling Point | 120.7 °C (at 760 mmHg)90-92 °C (at 0.1 Torr) | [6][7] |

| Density | 1.258 g/cm³1.66 g/cm³ | [6][7] |

| Flash Point | 26.8 °C | [7] |

| Solubility | Moderately soluble in polar solvents | [1] |

| Melting Point (HCl Salt) | >300 °C (lit.) | [4] |

Computational Data

In silico predictions provide valuable insights into the molecule's behavior in biological and chromatographic systems.

| Parameter | Value | Source(s) |

| LogP | 1.03 - 1.61 | [7] |

| Topological Polar Surface Area (TPSA) | 38.91 - 67.15 Ų | [7] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 0 |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms with positions N1 [label="N", pos="0,1.5!"]; S1 [label="S", pos="-1.2,0.75!"]; C1 [label="C", pos="-1.2,-0.75!"]; C2 [label="C", pos="0,-1.5!"]; C3 [label="C", pos="1.2,-0.75!"]; N2 [label="NH₂", pos="2.4, -1.25!"]; C4 [label="CH₃", pos="0, -2.7!"];

// Define edges for bonds N1 -- S1 [len=1.5]; S1 -- C1 [len=1.5]; C1 -- C2 [len=1.5, style=double]; C2 -- C3 [len=1.5]; C3 -- N1 [len=1.5, style=double]; C3 -- N2; C2 -- C4;

// Invisible nodes for positioning label label_node [label="this compound", pos="0,-4!", fontsize=12]; }

Caption: Chemical structure of this compound.

Chapter 2: Spectral and Analytical Characterization

Analytical characterization is crucial for confirming the identity, purity, and structure of a synthetic intermediate. While comprehensive spectral libraries for this specific compound are not publicly available, its structure allows for predictable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic.

-

A singlet corresponding to the C3-methyl group (–CH₃), likely in the δ 2.3-2.5 ppm range.

-

A singlet for the C4-proton (–CH), likely downfield due to the heteroaromatic system, estimated in the δ 6.0-6.5 ppm range.

-

A broad singlet for the amine protons (–NH₂), whose chemical shift is highly dependent on solvent and concentration.

-

Field-Proven Insight: For the hydrochloride salt in DMSO-d₆, the spectrum has been reported as: δ 6.23 (s, 1H) and 2.32 (s, 3H) ppm.[8] The NH₂ protons are often exchanged or very broad and not explicitly reported. The slight upfield shift of the methyl group and the position of the aromatic proton are consistent with the protonated ring system.

-

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals.

-

One signal for the methyl carbon (–CH₃).

-

Three signals for the sp²-hybridized carbons of the isothiazole ring. The carbon bearing the amino group (C5) and the carbon bearing the methyl group (C3) would appear at the most downfield shifts.

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. The spectrum of this compound is expected to show characteristic absorption bands.

-